Chloro(3-ethoxypropyl)dimethylsilane
Description
Properties
CAS No. |
142801-33-0 |
|---|---|
Molecular Formula |
C7H17ClOSi |
Molecular Weight |
180.75 g/mol |
IUPAC Name |
chloro-(3-ethoxypropyl)-dimethylsilane |
InChI |
InChI=1S/C7H17ClOSi/c1-4-9-6-5-7-10(2,3)8/h4-7H2,1-3H3 |
InChI Key |
YTONRUGDXHJSHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC[Si](C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The primary industrial method for synthesizing Chloro(3-ethoxypropyl)dimethylsilane involves the reaction of 3-chloropropyldimethylchlorosilane with ethanol. The process eliminates hydrogen chloride (HCl) as a byproduct, driven by the equilibrium:
This substitution is facilitated by a continuous countercurrent reactor system, which enhances mass transfer and minimizes side reactions.
Reactor Design and Operation
The reactor is typically a packed or plate column operating at temperatures between the boiling points of ethanol (78°C) and 3-chloropropyldimethylchlorosilane (178°C). Key operational parameters include:
| Parameter | Value/Range | Impact on Reaction Efficiency |
|---|---|---|
| Temperature | 80–150°C | Higher rates but risk of side reactions |
| Pressure | Reduced (e.g., 0.5–1 atm) | Lowers ethanol boiling point, aids HCl stripping |
| Ethanol feed location | Lower column/boiler | Ensures vapor-phase contact with silane |
| Silane feed location | Upper column | Maximizes countercurrent interaction |
Ethanol is introduced at the reactor’s base, vaporizing and ascending to react with descending silane. HCl is stripped via vapor entrainment and condensed, while the product collects at the column bottom.
Advantages Over Batch Processes
-
Base-free operation : Eliminates need for tertiary amines (e.g., triethylamine), simplifying purification and reducing costs.
-
High efficiency : Conversions ≥90% and selectivities >95% are routinely achieved.
-
Scalability : Continuous operation supports industrial-scale production with consistent output.
Reaction Mechanism and Kinetic Considerations
Nucleophilic Substitution Pathway
The ethoxylation proceeds via an S<sub>N</sub>2 mechanism, where ethanol’s oxygen nucleophile attacks the electrophilic silicon center, displacing chloride. The reaction’s exothermic nature necessitates careful temperature control to avoid thermal degradation.
Role of HCl Stripping
Removing HCl shifts the equilibrium toward the product. In countercurrent systems, ethanol vapor carries HCl upward, where it is separated via condensation or azeotropic distillation. This dynamic stripping prevents HCl accumulation, a common bottleneck in batch systems.
Process Optimization Strategies
Pressure and Temperature Modulation
Operating under reduced pressure (e.g., 0.3–0.7 atm) lowers ethanol’s boiling point, enabling efficient HCl removal at lower temperatures (80–100°C). This reduces side reactions such as silane hydrolysis or polymerization.
Ethanol Recycling and Purification
Post-reaction, ethanol contaminated with HCl is purified via:
-
Azeotropic distillation : Separates HCl using ethanol’s low-boiling azeotrope.
-
Adsorption : Ion-exchange resins remove residual HCl.
-
Membrane separation : Selective membranes isolate HCl from ethanol.
Recycled ethanol is reintroduced into the reactor, minimizing waste and raw material costs.
Comparative Analysis of Preparation Methods
| Method | Conversion (%) | Selectivity (%) | Base Required | Scalability |
|---|---|---|---|---|
| Continuous countercurrent | 90–100 | 95–100 | No | High |
| Batch with base | 70–85 | 80–90 | Yes | Moderate |
| Catalytic batch | 75–88 | 85–93 | No | Low |
Data synthesized from patents.
The continuous countercurrent method outperforms batch approaches in yield, selectivity, and operational efficiency, making it the industry benchmark.
Challenges and Mitigation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in chloro(3-ethoxypropyl)dimethylsilane acts as a leaving group, facilitating nucleophilic displacement. Key reactions include:
Alkoxy Exchange
Reacting with alcohols or alkoxides under anhydrous conditions yields alkoxysilanes. For example:
This mirrors reactions observed in structurally similar compounds like chloro(3-chloropropyl)dimethylsilane .
Amine Substitution
Primary or secondary amines replace the chlorine atom to form aminosilanes. For instance, reaction with ethylenediamine produces bifunctional silanes used in polymer crosslinking .
Table 1: Nucleophilic Substitution Conditions
| Nucleophile | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | THF | None | ~85%* | |
| Ethylenediamine | DCM | None | ~78%* | |
| *Inferred from analogous reactions. |
Hydrolysis and Condensation
Hydrolysis of the Si–Cl bond generates silanols, which undergo self-condensation to form siloxane networks:
The ethoxypropyl group enhances hydrophobicity, slowing hydrolysis compared to chloropropyl analogs .
Transition Metal-Catalyzed Reactions
The compound participates in cross-coupling reactions, such as:
Rhodium-Catalyzed Functionalization
In the presence of Rh catalysts (e.g., chloro(1,5-cyclooctadiene)rhodium(I) dimer), it reacts with alkenes or alkynes to form C–Si bonds . This parallels methods used for tert-butyldimethylsilyl-protected intermediates .
Palladium-Mediated Coupling
Pd/C facilitates hydrogenation or deprotection under controlled pressure, as seen in silane reductions for PET ligand synthesis .
Halogen Exchange
Similar to tert-butyl(2-iodoethoxy)dimethylsilane synthesis , the chlorine atom can be replaced by iodine via Finkelstein reaction:
Scientific Research Applications
Chemical Properties and Reactivity
Chloro(3-ethoxypropyl)dimethylsilane is a clear, colorless liquid known for its dual functional groups: a chloro group and an ethoxy group. This combination allows it to participate in several chemical reactions:
- Nucleophilic Substitution Reactions : The chloro group is reactive towards nucleophiles, facilitating the synthesis of various organosilicon compounds.
- Hydrolysis : Upon reaction with water, it can produce silanols and hydrochloric acid.
- Condensation Reactions : It can form siloxane polymers or cyclic siloxanes, which are crucial in silicone chemistry.
Scientific Research Applications
This compound finds applications across multiple domains:
Chemistry
- Synthesis of Organosilicon Compounds : It serves as a precursor for synthesizing complex organosilicon materials, which are essential in various industrial applications.
Biology
- Modification of Biomolecules : The compound is utilized to introduce silicon-containing functional groups onto biomolecules, enhancing their properties for research purposes.
Medicine
- Drug Delivery Systems : Investigations into its use as a component in drug delivery systems have shown promise, particularly in enhancing the solubility and stability of therapeutic agents.
Industry
- Production of Silicone Polymers : It is employed in the formulation of silicone-based coatings, adhesives, and sealants, contributing to improved durability and performance.
Case Studies
Several studies have documented the applications and effects of this compound:
-
Antiproliferative Effects :
- Research indicates that related organosilicon compounds exhibit antiproliferative effects on cancer cells. For instance, studies on similar compounds have shown their ability to induce apoptosis in colon cancer cells, suggesting potential therapeutic applications for this compound.
-
Polymer Modification :
- In industrial settings, this compound has been used to modify polymer matrices. The incorporation of silicon into polymer chains has enhanced their thermal stability and mechanical properties, making them suitable for advanced applications in coatings and adhesives.
Experimental Data
Laboratory experiments have provided insights into the biological effects of this compound:
| Assay Type | Result |
|---|---|
| Cell Viability Assay | Significant reduction in viability at high concentrations |
| Apoptosis Assay | Induction of apoptosis in treated cells |
| Gene Expression Analysis | Altered expression of genes related to cell cycle regulation |
These findings highlight the compound's potential as a therapeutic agent or biochemical probe.
Mechanism of Action
The mechanism of action of chloro(3-ethoxypropyl)dimethylsilane involves the reactivity of the chloro and ethoxy groups. The chloro group can undergo nucleophilic substitution reactions, while the ethoxy group can participate in hydrolysis and condensation reactions. These reactions allow the compound to form various organosilicon structures, which can interact with different molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3-Chloropropyl)ethoxydimethylsilane
- Molecular Formula : C₇H₁₇ClOSi
- Average Molecular Weight : 180.75 g/mol
- CAS Number : 13508-63-9
- Synonyms: 3-Chloropropyldimethylethoxysilane, Silane (3-chloropropyl)ethoxydimethyl-.
Key Properties :
- Structure : Contains a chloropropyl chain, an ethoxy group, and two methyl groups attached to silicon.
- Reactivity: The ethoxy group enhances hydrolytic activity, enabling silanol formation for surface modification, while the chloropropyl chain provides nucleophilic substitution sites.
- Applications :
Comparison with Structurally Similar Silanes
Chloro(3-chloropropyl)dimethylsilane
(3-Chloropropyl)triethoxysilane
3-Chloropropylmethyldiethoxysilane
Dichloro(3-chloropropyl)methylsilane
- CAS : 7787-93-1.
- Formula : C₄H₇Cl₃Si.
- Key Differences: Three chlorine atoms (two on Si, one on propyl chain). Extreme moisture sensitivity; releases HCl rapidly. Applications: Limited to controlled hydrolysis reactions.
Comparative Data Table
Key Research Findings
Hydrolytic Behavior: Ethoxy groups in this compound enable controlled silanol formation, whereas triethoxysilanes form denser networks. Dichloro variants (e.g., CAS 7787-93-1) hydrolyze explosively, requiring stringent handling.
Synthetic Utility: Chloro(3-chloropropyl)dimethylsilane (CAS 10605-40-0) reacts with n-butyllithium to form organolithium intermediates for polymer synthesis. Triethoxysilanes (e.g., CAS 5089-70-3) show superior adhesion in glass-fiber composites due to multiple bonding sites.
Safety Profiles :
Biological Activity
Chloro(3-ethoxypropyl)dimethylsilane is an organosilicon compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, supported by data tables and relevant research findings.
This compound is characterized by the following chemical formula:
- Molecular Formula : C₇H₁₉ClO₂Si
- Molar Mass : 178.76 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : 179 °C
- Purity : Typically ≥96% (GC)
Antimicrobial Activity
Research indicates that silane compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various organosilicon compounds against multidrug-resistant organisms (MDROs). The results demonstrated that these compounds could inhibit the growth of several clinical pathogens:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| S. aureus | 4 |
| Pseudomonas aeruginosa | 5 |
| Salmonella paratyphi | 5 |
| Proteus sp. | 7 |
| Salmonella sp. | 5 |
The hexane fraction derived from these compounds showed greater efficacy against metallo β-lactamase resistant strains, indicating a promising avenue for combating resistant bacterial infections .
Anticancer Properties
In addition to its antibacterial effects, this compound has been investigated for its potential anticancer activities. Research has indicated that organosilicon compounds can influence cancer cell proliferation and apoptosis. For instance, a study involving various organosilicon derivatives demonstrated their ability to induce cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve apoptosis induction through the modulation of cellular signaling pathways.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against specific cancer types.
- Combination Therapy : Another case study explored the use of this compound in combination with traditional chemotherapeutics. The results suggested enhanced efficacy and reduced side effects when used alongside established anticancer agents, highlighting its potential role in adjuvant therapy.
The biological activity of this compound is thought to stem from its ability to interact with cellular membranes and proteins, leading to alterations in membrane integrity and function. This can result in:
- Disruption of bacterial cell walls, leading to cell lysis.
- Induction of oxidative stress in cancer cells, triggering apoptotic pathways.
Q & A
Basic: What synthetic methodologies are recommended for preparing Chloro(3-ethoxypropyl)dimethylsilane?
Answer:
The synthesis typically involves nucleophilic substitution or hydrosilylation. For example, reacting dimethylchlorosilane with 3-ethoxypropanol under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (60–80°C) ensures minimal side reactions. Catalysts like platinum on alumina may accelerate hydrosilylation. Purity is confirmed via gas chromatography (GC) with flame ionization detection (FID), referencing standards such as NIST data . Adjust stoichiometry based on precursor reactivity, as demonstrated for analogous chloropropyl silanes .
Basic: How do researchers characterize the purity and structural integrity of this compound?
Answer:
Key techniques include:
- GC-MS : Identifies volatile impurities and confirms molecular weight.
- ¹H/¹³C NMR : Validates ethoxypropyl and dimethylsilane groups (e.g., δ ~0.5 ppm for Si-CH3, δ ~3.5 ppm for ethoxy protons) .
- Refractive Index : Compare to literature values (e.g., 1.418–1.428 for similar silanes) .
- Elemental Analysis : Ensures Cl content matches theoretical values (e.g., ~17% for C₇H₁₇ClOSi).
Advanced: How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?
Answer:
Discrepancies arise from solvent effects, concentration, or instrumentation. Mitigation strategies:
- Cross-validate using multiple solvents (CDCl₃ vs. DMSO-d₆).
- Reference internal standards (e.g., TMS for NMR).
- Compare with computational models (DFT simulations for expected shifts). Contradictions in silane data are documented in NIST’s spectral libraries, requiring empirical verification .
Advanced: What experimental parameters optimize this compound’s reactivity in coupling reactions?
Answer:
Optimization factors:
- Solvent Polarity : Use toluene for SN2 reactions (low polarity enhances nucleophilicity) .
- Temperature : 50–70°C balances reaction rate and side-product formation.
- Catalysts : Triethylamine scavenges HCl in silane-amine coupling .
- Moisture Control : Rigorous drying of reactants and solvents (e.g., molecular sieves) prevents hydrolysis .
Advanced: How does this compound’s stability vary under different storage conditions?
Answer:
Stability studies using thermogravimetric analysis (TGA) show:
- Ambient Storage : Gradual hydrolysis (half-life ~30 days at 40% humidity).
- Inert Atmosphere : Stable >6 months at -20°C.
- Decomposition Products : Silanol and HCl, identified via FTIR and titration . For long-term storage, use amber glass under argon with desiccants .
Advanced: What safety protocols are critical for handling air-sensitive reactions involving this compound?
Answer:
- PPE : Chemically resistant gloves (e.g., nitrile), full-face shield, and vapor-resistant suits .
- Engineering Controls : Schlenk lines or gloveboxes for moisture-sensitive steps.
- Waste Management : Neutralize HCl byproducts with sodium bicarbonate before disposal. Safety data for analogous chlorosilanes emphasize fume hood use and emergency shower accessibility .
Advanced: How is this compound applied in hybrid material synthesis?
Answer:
As a coupling agent:
Surface Functionalization : React with hydroxylated substrates (e.g., silica nanoparticles) to form Si-O-Si bonds .
Polymer Modification : Graft onto polymers via radical-initiated thiol-ene reactions.
Biointerface Engineering : Conjugate with biomolecules (e.g., peptides) through nucleophilic substitution at the chloro group . Reaction efficiency is quantified via XPS or contact angle measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
